molecular formula C26H35NO5 B14928134 Methyl 4-{[5-(cyclododecylcarbamoyl)furan-2-yl]methoxy}benzoate

Methyl 4-{[5-(cyclododecylcarbamoyl)furan-2-yl]methoxy}benzoate

Cat. No.: B14928134
M. Wt: 441.6 g/mol
InChI Key: OXHPHGBSNUJFLD-UHFFFAOYSA-N
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Description

Methyl 4-({5-[(cyclododecylamino)carbonyl]-2-furyl}methoxy)benzoate is a complex organic compound that features a benzoate ester functional group This compound is notable for its unique structure, which includes a cyclododecylamino group, a furan ring, and a methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({5-[(cyclododecylamino)carbonyl]-2-furyl}methoxy)benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclododecylamino group: This step involves the reaction of cyclododecylamine with a suitable carbonyl-containing intermediate, such as an acid chloride or anhydride.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({5-[(cyclododecylamino)carbonyl]-2-furyl}methoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group can produce alcohols or amines.

Scientific Research Applications

Methyl 4-({5-[(cyclododecylamino)carbonyl]-2-furyl}methoxy)benzoate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It can be used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of methyl 4-({5-[(cyclododecylamino)carbonyl]-2-furyl}methoxy)benzoate involves its interaction with specific molecular targets. The cyclododecylamino group and furan ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-({5-[(cyclohexylamino)carbonyl]-2-furyl}methoxy)benzoate: Similar structure but with a cyclohexyl group instead of a cyclododecyl group.

    Methyl 4-({5-[(cyclooctylamino)carbonyl]-2-furyl}methoxy)benzoate: Contains a cyclooctyl group instead of a cyclododecyl group.

Uniqueness

The uniqueness of methyl 4-({5-[(cyclododecylamino)carbonyl]-2-furyl}methoxy)benzoate lies in its cyclododecylamino group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H35NO5

Molecular Weight

441.6 g/mol

IUPAC Name

methyl 4-[[5-(cyclododecylcarbamoyl)furan-2-yl]methoxy]benzoate

InChI

InChI=1S/C26H35NO5/c1-30-26(29)20-13-15-22(16-14-20)31-19-23-17-18-24(32-23)25(28)27-21-11-9-7-5-3-2-4-6-8-10-12-21/h13-18,21H,2-12,19H2,1H3,(H,27,28)

InChI Key

OXHPHGBSNUJFLD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3CCCCCCCCCCC3

Origin of Product

United States

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